2-Bromo-2-(3-bromophenyl)acetonitrile
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Overview
Description
2-Bromo-2-(3-bromophenyl)acetonitrile is an organic compound with the molecular formula C8H5Br2N It is a derivative of acetonitrile, where two bromine atoms are attached to the phenyl ring and the acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-2-(3-bromophenyl)acetonitrile typically involves the bromination of phenylacetonitrile. One common method is the reaction of phenylacetonitrile with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products:
Substitution: Formation of substituted acetonitriles.
Reduction: Formation of primary amines or alcohols.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2-Bromo-2-(3-bromophenyl)acetonitrile has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of biologically active molecules, including potential drug candidates.
Material Science: It is used in the preparation of polymers and other advanced materials with specific properties.
Biological Studies:
Mechanism of Action
The mechanism of action of 2-Bromo-2-(3-bromophenyl)acetonitrile involves its interaction with various molecular targets. The bromine atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The nitrile group can also engage in hydrogen bonding and other interactions, affecting the compound’s behavior in different environments .
Comparison with Similar Compounds
2-Bromoacetonitrile: Similar in structure but lacks the phenyl ring, making it less complex and with different reactivity.
3-Bromophenylacetonitrile: Similar but with the bromine atom in a different position on the phenyl ring, leading to different chemical properties.
4-Bromophenylacetonitrile: Another positional isomer with distinct reactivity and applications.
Uniqueness: 2-Bromo-2-(3-bromophenyl)acetonitrile is unique due to the presence of two bromine atoms and the nitrile group, which confer specific reactivity and potential for diverse applications. Its structure allows for selective reactions and interactions, making it valuable in various fields of research and industry .
Properties
Molecular Formula |
C8H5Br2N |
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Molecular Weight |
274.94 g/mol |
IUPAC Name |
2-bromo-2-(3-bromophenyl)acetonitrile |
InChI |
InChI=1S/C8H5Br2N/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8H |
InChI Key |
DNXXRRRYXFSDHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C#N)Br |
Origin of Product |
United States |
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